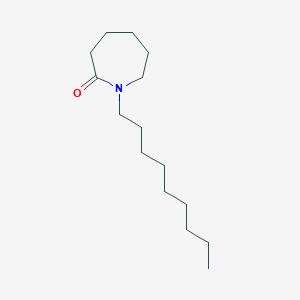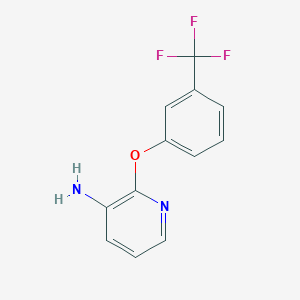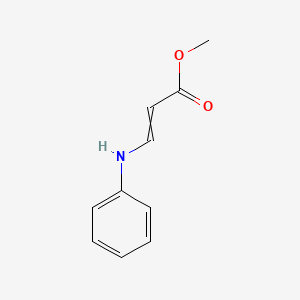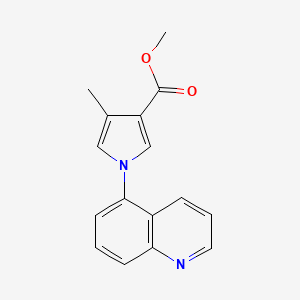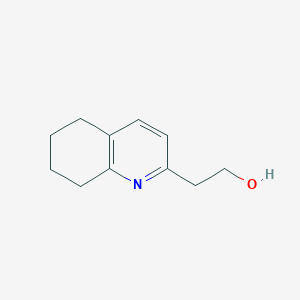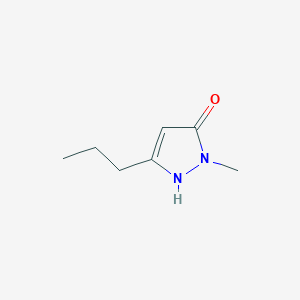
1-Methyl-3-propyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms, with a methyl group at position 2, a propyl group at position 5, and a hydroxyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-1H-pyrazol-5-ol can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester. For instance, the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalytic systems to enhance reaction efficiency and selectivity. For example, the use of a palladium-catalyzed coupling reaction can facilitate the formation of the pyrazole ring .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-5-propyl-pyrazol-3-one
Reduction: 2-Methyl-5-propyl-pyrazoline-3-OL
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-3-propyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at position 3 plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
1-Methyl-3-propyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a propyl group on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-methyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h5,8H,3-4H2,1-2H3 |
Clave InChI |
HDFHJYPHZLZTKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)N(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


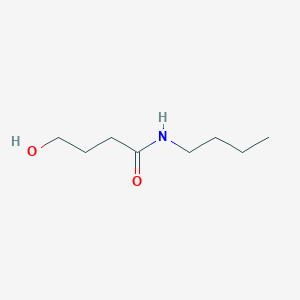

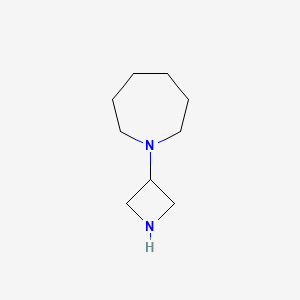
![Ethanol, 2,2'-[(3-phenoxypropyl)imino]bis-](/img/structure/B8639156.png)

